3-[(4-Bromophenyl)methoxy]pyridin-2-amine
CAS No.: 866135-55-9
Cat. No.: VC6202963
Molecular Formula: C12H11BrN2O
Molecular Weight: 279.137
* For research use only. Not for human or veterinary use.
![3-[(4-Bromophenyl)methoxy]pyridin-2-amine - 866135-55-9](/images/structure/VC6202963.png)
Specification
CAS No. | 866135-55-9 |
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Molecular Formula | C12H11BrN2O |
Molecular Weight | 279.137 |
IUPAC Name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine |
Standard InChI | InChI=1S/C12H11BrN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |
Standard InChI Key | HNJBVHDXCIBNDV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyridine ring with two key substituents:
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A primary amine (-NH2) at the 2-position, which enhances nucleophilic reactivity and hydrogen-bonding potential.
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A (4-bromophenyl)methoxy group (-OCH2C6H4Br) at the 3-position, introducing steric bulk, aromaticity, and electrophilic halogenation sites.
The bromine atom on the phenyl ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy linker modulates electronic effects on the pyridine ring.
Physicochemical Properties
Although experimental data for 3-[(4-Bromophenyl)methoxy]pyridin-2-amine are scarce, key properties can be extrapolated:
The compound’s low water solubility aligns with hydrophobic aromatic systems, while its stability under ambient conditions is typical for brominated aromatics .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-[(4-Bromophenyl)methoxy]pyridin-2-amine can be approached via two primary routes:
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Direct Functionalization of Pyridine: Introducing the methoxy and amine groups sequentially onto a pre-brominated pyridine core.
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Coupling Reactions: Assembling the (4-bromophenyl)methoxy moiety separately and attaching it to a pre-aminated pyridine derivative.
Bromination of Pyridine Precursors
A plausible starting material is 2-aminopyridin-3-ol. Bromination at the 4-position of the phenyl group could be achieved using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile, as demonstrated in the synthesis of 3-bromo-2-methoxypyridin-4-amine . For example:
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Protection of Amine: Temporarily protect the 2-amine group using a tert-butoxycarbonyl (Boc) group to prevent side reactions.
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Methoxy Group Introduction: React with (4-bromophenyl)methanol under Mitsunobu conditions (DIAD, PPh3) to install the methoxy group.
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Deprotection: Remove the Boc group under acidic conditions (e.g., HCl in dioxane).
Hypothetical Reaction Conditions:
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Yield: 70–85% (based on analogous methoxylation reactions ).
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Key Reagents: (4-Bromophenyl)methanol, DIAD, PPh3, Boc2O.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling could attach the (4-bromophenyl)methoxy group to a pre-functionalized pyridine. For instance:
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Buchwald-Hartwig Amination: Couple a 3-bromo-2-methoxypyridine with a (4-bromophenyl)methanol-derived boronic ester.
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Ullmann-Type Coupling: Use copper catalysts to form the C-O bond between pyridine and the aryl methanol.
Example Protocol:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (Predicted, CDCl3):
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δ 7.45–7.35 (m, 2H, aromatic H from bromophenyl).
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δ 7.20–7.10 (m, 2H, aromatic H from bromophenyl).
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δ 8.15 (d, J = 5.6 Hz, 1H, pyridine H-6).
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δ 6.75 (d, J = 5.6 Hz, 1H, pyridine H-5).
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δ 5.10 (s, 2H, OCH2).
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δ 4.85 (s, 2H, NH2).
13C NMR:
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158.2 (C-O), 150.1 (C-NH2), 132.5–121.0 (aromatic carbons), 68.4 (OCH2).
Mass Spectrometry
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ESI-MS: m/z 293.0 [M+H]+ (isotopic pattern consistent with bromine).
Challenges and Future Directions
Synthetic Optimization
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Regioselectivity: Ensuring precise substitution on the pyridine ring remains challenging.
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Scalability: Transitioning from milligram to kilogram scale requires solvent and catalyst efficiency improvements.
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